meso-tetraphenylporphyrin synthesis from benzaldehyde and pyrrole
meso-tetraphenylporphyrin synthesis from benzaldehyde and pyrrole
An In-depth Technical Guide to the Synthesis of meso-Tetraphenylporphyrin (TPP) from Benzaldehyde (B42025) and Pyrrole (B145914)
Introduction
Meso-tetraphenylporphyrin (H₂TPP or TPP) is a synthetic heterocyclic compound that serves as a fundamental building block in the field of porphyrin chemistry.[1] Due to its structural similarity to naturally occurring porphyrins like hemes and chlorophylls, its hydrophobic nature, and high symmetry, TPP is extensively studied and utilized in diverse applications, including catalysis, drug development, photosensitizers in photodynamic therapy, and as components in molecular electronics.[1][2]
The synthesis of TPP involves the acid-catalyzed condensation of four molecules of pyrrole with four molecules of benzaldehyde, followed by an oxidation step to form the stable, aromatic macrocycle. Over the years, several methods have been developed, each with distinct advantages concerning yield, purity, reaction conditions, and scalability. The foundational methods include the Rothemund reaction, the Adler-Longo method, and the Lindsey synthesis, with modern variations employing microwave irradiation and mechanochemistry to improve efficiency and align with green chemistry principles.[1][3][4] This guide provides a detailed overview of these key synthetic protocols, comparative quantitative data, and the underlying reaction mechanism.
Core Synthetic Methodologies
The synthesis of TPP from pyrrole and benzaldehyde is primarily achieved through a few well-established methods. The choice of method often depends on the desired yield, scale, and sensitivity of the reagents to harsh conditions.
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Rothemund Reaction : First reported by Paul Rothemund in 1935, this method involves heating pyrrole and benzaldehyde in a sealed tube with pyridine (B92270) at high temperatures (e.g., 150-220 °C) for extended periods.[1][3][5] While historically significant, this method generally produces low yields (around 5%) and is rarely used today.[5][6]
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Adler-Longo Method : A significant improvement, this method involves refluxing pyrrole and benzaldehyde in a high-boiling carboxylic acid, such as propionic acid (141 °C) or acetic acid, open to the atmosphere.[1][3] Atmospheric oxygen serves as the oxidant for the porphyrinogen (B1241876) intermediate. This one-pot procedure is convenient and reproducible, typically yielding 10-30% of crystalline TPP.[5][6][7]
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Lindsey Synthesis : This two-step, one-flask approach is considered one of the most efficient methods, offering yields of 30-60%.[2][6][8] The reaction is first run at room temperature under high dilution in a chlorinated solvent (e.g., dichloromethane) with an acid catalyst (e.g., trifluoroacetic acid (TFA) or BF₃·Et₂O) under an inert atmosphere.[1][6] This allows the reversible formation of the porphyrinogen intermediate to reach thermodynamic equilibrium.[8] A mild oxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), is then added to irreversibly oxidize the porphyrinogen to TPP.[6]
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Microwave-Assisted Synthesis : This modern technique utilizes microwave irradiation to dramatically reduce reaction times from hours to minutes.[9] The reaction of pyrrole and benzaldehyde can be carried out in a solvent like propionic acid or even on a solid support, often yielding quantitative results in as little as 10 minutes.[9][10]
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Mechanochemical Synthesis : Aligning with green chemistry principles, this solvent-free method involves grinding the reactants (pyrrole, benzaldehyde, and an acid catalyst) in a ball mill.[6][11] The resulting solid intermediate is then oxidized, either in a separate step with an oxidant like DDQ or via a second grinding step, to produce TPP.[6]
Experimental Protocols
Protocol 1: Adler-Longo Method
This protocol is adapted from the simplified procedure reported by Adler et al.[7][12][13]
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Setup : To a 3-liter round-bottom flask equipped with a reflux condenser, add 3 liters of reagent-grade propionic acid. Heat the acid to a gentle reflux.[7]
-
Reagent Addition : In a single portion, add 80 mL (0.8 mole) of benzaldehyde and 56 mL (0.8 mole) of freshly distilled pyrrole to the refluxing acid.[7]
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Reaction : Continue to reflux the dark mixture for 30 minutes.[7][13]
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Isolation : Cool the reaction mixture to room temperature. A purple crystalline precipitate will form.[13]
-
Purification : Collect the crystals by suction filtration. Wash the filter cake thoroughly with methanol, followed by a wash with hot water to remove residual acid.[7][13]
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Drying : Air-dry the purple crystals, then dry them in a vacuum oven to yield approximately 25 g (20% yield) of TPP.[7] The crude product is about 97% TPP and 3% tetraphenylchlorin (a common byproduct).[7]
Protocol 2: Lindsey Synthesis (Two-Step, One-Flask)
This protocol is a representative example of the Lindsey method.
-
Setup : To a 2 L three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add 1 L of dry dichloromethane (B109758) (CH₂Cl₂).
-
Reagent Addition : Add benzaldehyde (10 mmol) and freshly distilled pyrrole (10 mmol) to the solvent. Purge the solution with nitrogen for 15 minutes.
-
Condensation : Add the acid catalyst, such as trifluoroacetic acid (TFA) or BF₃·Et₂O (e.g., 0.1-1.0 equivalent), and stir the solution at room temperature in the dark under a nitrogen atmosphere for 1-2 hours. The reaction progress can be monitored by observing the consumption of benzaldehyde.
-
Oxidation : Add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (7.5 mmol in CH₂Cl₂) and stir the reaction mixture in open air for an additional 1-2 hours.[6]
-
Workup : Neutralize the reaction with a few drops of triethylamine.[6] Pass the mixture through a short plug of neutral alumina (B75360) to remove polar impurities.
-
Purification : Remove the solvent using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel.[6]
Protocol 3: Microwave-Assisted Synthesis
This protocol is based on a microwave-assisted procedure using p-toluene sulfonic acid as a catalyst.[9]
-
Reagent Mixture : In a Pyrex bottle suitable for microwave synthesis, combine pyrrole (0.4 mL), benzaldehyde (0.53 mL), and p-toluene sulfonic acid (0.05 g).[9]
-
Microwave Irradiation : Place the vessel in a microwave oven and irradiate at 2-minute intervals for a total of 10 minutes.[9]
-
Isolation : After cooling, remove the catalyst by filtration.[9]
-
Purification : Wash the solid product thoroughly with ultrapure water and dry to obtain TPP. This method has been reported to achieve a quantitative yield.[9]
Quantitative Data Summary
The following table summarizes and compares the key parameters for the different TPP synthesis methods.
| Method | Catalyst | Solvent | Temperature | Time | Oxidant | Typical Yield (%) |
| Rothemund | (None/Acid) | Pyridine | 150–220 °C | 24 h | (None) | ~5%[5][6] |
| Adler-Longo | (Self-catalyzed) | Propionic Acid | 141 °C (Reflux) | 30 min | Air (O₂) | 10–30%[3][6][7] |
| Lindsey | TFA or BF₃·Et₂O | Dichloromethane | Room Temp. | 2–4 h | DDQ | 30–60%[2][6] |
| Microwave | p-TSA | (None/Prop. Acid) | High | 10 min | (Not specified) | Quantitative[9] |
| Mechanochemical | p-TSA | Solvent-free | Room Temp. | ~20 min (grind) | Air / DDQ | ~28%[6][11] |
Reaction Mechanism and Purification
Reaction Mechanism
The formation of TPP proceeds through two main stages: the acid-catalyzed condensation to form a non-aromatic porphyrinogen intermediate, followed by oxidation to the final porphyrin.
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Electrophilic Substitution : The reaction is initiated by the acid-catalyzed activation of benzaldehyde, which is then attacked by the electron-rich pyrrole ring. This forms a dipyrromethane precursor.
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Chain Formation & Cyclization : This process repeats, leading to the formation of an open-chain polypyrromethane.[8] This linear tetrapyrrole then undergoes an intramolecular cyclization to form the key intermediate, 5,10,15,20-tetraphenylporphyrinogen. The porphyrinogen is a colorless, non-aromatic macrocycle.[1][8]
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Oxidation : The porphyrinogen is unstable and is readily oxidized. This final step involves the removal of six hydrogen atoms (four from the pyrrole nitrogens and two from the meso-carbons) to create the fully conjugated, aromatic, and intensely colored tetraphenylporphyrin (B126558) macrocycle.[3] In the Adler-Longo method, atmospheric oxygen acts as the oxidant, while the Lindsey synthesis employs a stronger, more controlled oxidant like DDQ.[3][6]
Purification of Crude TPP
Crude TPP from synthesis often contains unreacted starting materials, linear polypyrrole oligomers, and a common reduced byproduct, tetraphenylchlorin (TPC).[7]
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Chromatography : Column chromatography is a highly effective method for purification. A slurry of the crude product is loaded onto a silica gel or alumina column and eluted with a nonpolar solvent system (e.g., hexane/dichloromethane).[6][14][15] The faster-moving purple TPP band is collected, leaving impurities behind.
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Recrystallization : TPP can be recrystallized from various solvents. A common technique is vapor diffusion, where a non-solvent (like hexane) is slowly diffused into a solution of the crude TPP in a good solvent (like chloroform), promoting the growth of pure crystals.[15]
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Chemical Purification : A specific method for removing chlorin (B1196114) impurities involves treating the crude TPP mixture with an oxidant like DDQ.[16][17] The DDQ selectively oxidizes the chlorin to porphyrin, and the excess quinone can be easily removed by passing the solution through an alumina plug.[16]
Visualizations
Overall Reaction Scheme
Caption: Overall synthesis of TPP from pyrrole and benzaldehyde.
Simplified TPP Synthesis Workflow (Adler-Longo)
Caption: Experimental workflow for the Adler-Longo TPP synthesis.
TPP Reaction Mechanism Pathway
References
- 1. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]
- 2. Main Strategies for the Synthesis of meso-Arylporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rothemund reaction - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 8. scite.ai [scite.ai]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Green Mechanochemistry: Synthesis of Highly Efficient Meso-Substituted Tetra Phenyl Porphyrin Sensitizers for Emerging Organic Photovoltaics Technology – Oriental Journal of Chemistry [orientjchem.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 15. researchgate.net [researchgate.net]
- 16. Concerning meso-tetraphenylporphyrin purification - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. Concerning meso-tetraphenylporphyrin purification - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
